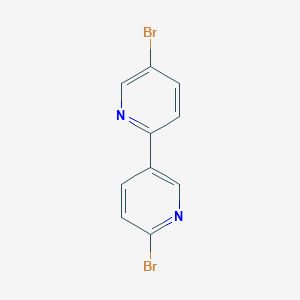
5,6'-Dibromo-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6’-Dibromo-2,3’-bipyridine is a brominated bipyridine derivative. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. The bromine atoms at the 5 and 6’ positions introduce unique chemical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6’-Dibromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5,6’-Dibromo-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction is carefully monitored and controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5,6’-Dibromo-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex molecules.
Oxidation and Reduction: The pyridine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases such as triphenylphosphine and potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Larger conjugated molecules with extended π-systems.
Oxidation and Reduction Products: Modified bipyridine derivatives with altered electronic properties.
Scientific Research Applications
5,6’-Dibromo-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex ligands and coordination compounds.
Biology: Employed in the design of metal-based drugs and bioinorganic chemistry studies.
Medicine: Investigated for its potential in developing therapeutic agents and diagnostic tools.
Industry: Utilized in the production of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5,6’-Dibromo-2,3’-bipyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination forms stable complexes that can participate in various chemical reactions. The bromine atoms also influence the reactivity and electronic properties of the compound, making it a versatile ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-bipyridine: Another brominated bipyridine with bromine atoms at the 5 and 5’ positions.
6,6’-Dibromo-2,2’-bipyridine: Brominated bipyridine with bromine atoms at the 6 and 6’ positions.
4,4’-Dibromo-2,2’-bipyridine: Brominated bipyridine with bromine atoms at the 4 and 4’ positions.
Uniqueness
5,6’-Dibromo-2,3’-bipyridine is unique due to the specific positioning of the bromine atoms, which affects its coordination behavior and reactivity. This compound offers distinct advantages in the synthesis of complex ligands and coordination compounds, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C10H6Br2N2 |
|---|---|
Molecular Weight |
313.98 g/mol |
IUPAC Name |
2-bromo-5-(5-bromopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H |
InChI Key |
OGJRQKSRTMYEAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
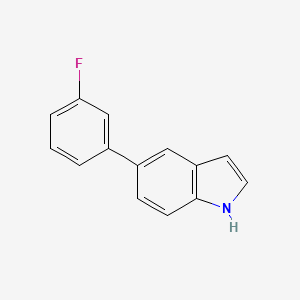

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine](/img/structure/B12849545.png)
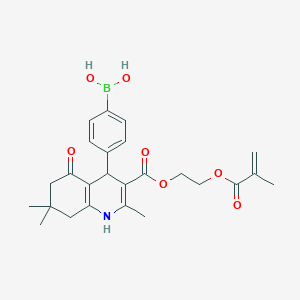
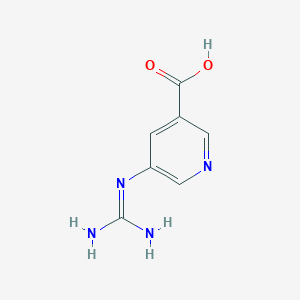
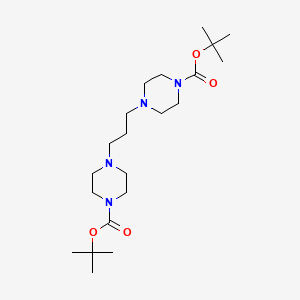
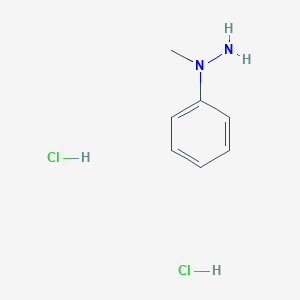
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)

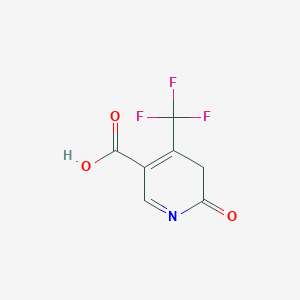
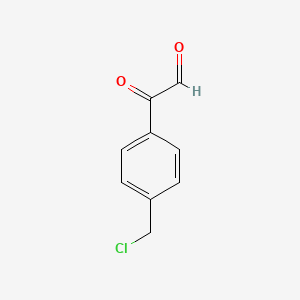
![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
